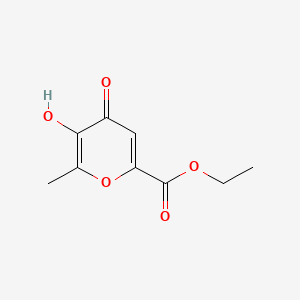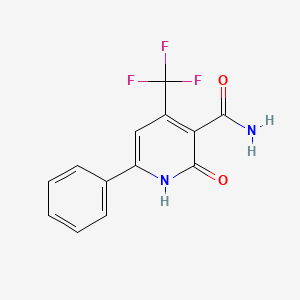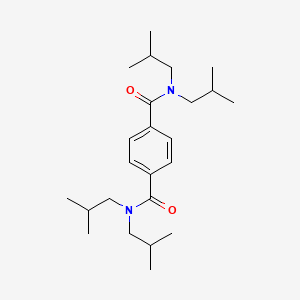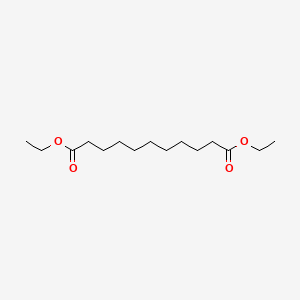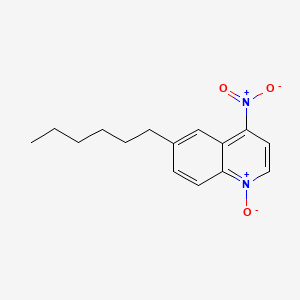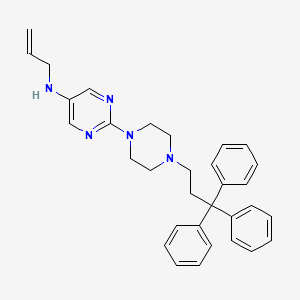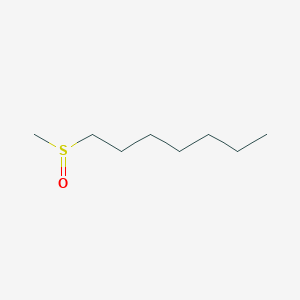
Heptane, 1-(methylsulfinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptane, 1-(methylsulfinyl)- is an organic compound with the molecular formula C8H18OS It is a derivative of heptane, where a methylsulfinyl group is attached to the first carbon atom of the heptane chain
准备方法
Synthetic Routes and Reaction Conditions
Heptane, 1-(methylsulfinyl)- can be synthesized through several methods. One common approach involves the oxidation of heptane, 1-(methylthio)- using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction typically occurs under mild conditions, with the oxidizing agent being added slowly to a solution of heptane, 1-(methylthio)- in an appropriate solvent.
Industrial Production Methods
Industrial production of heptane, 1-(methylsulfinyl)- may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Heptane, 1-(methylsulfinyl)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the methylsulfinyl group to a sulfone group.
Reduction: Reduction reactions can revert the methylsulfinyl group back to a methylthio group.
Substitution: The compound can participate in substitution reactions where the methylsulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Heptane, 1-(methylsulfonyl)-.
Reduction: Heptane, 1-(methylthio)-.
Substitution: Various substituted heptane derivatives depending on the reagents used.
科学研究应用
Heptane, 1-(methylsulfinyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for non-polar compounds.
Biology: Employed in studies involving cell membrane interactions and protein folding.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific solubility properties.
作用机制
The mechanism of action of heptane, 1-(methylsulfinyl)- involves its interaction with various molecular targets. The methylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.
相似化合物的比较
Heptane, 1-(methylsulfinyl)- can be compared with other similar compounds such as:
Heptane, 1-(methylthio)-: The precursor in the synthesis of heptane, 1-(methylsulfinyl)-.
Heptane, 1-(methylsulfonyl)-: The product of further oxidation of heptane, 1-(methylsulfinyl)-.
Other alkyl sulfoxides: Compounds with similar functional groups but different alkyl chains.
The uniqueness of heptane, 1-(methylsulfinyl)- lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
属性
CAS 编号 |
24494-67-5 |
|---|---|
分子式 |
C8H18OS |
分子量 |
162.30 g/mol |
IUPAC 名称 |
1-methylsulfinylheptane |
InChI |
InChI=1S/C8H18OS/c1-3-4-5-6-7-8-10(2)9/h3-8H2,1-2H3 |
InChI 键 |
MBFGZXIXXIHKHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCS(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Nitric acid;2-[4-(3-phenylpropoxy)phenyl]guanidine](/img/structure/B14708054.png)


![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
